3-メチル-L-フェニルアラニン

概要

説明

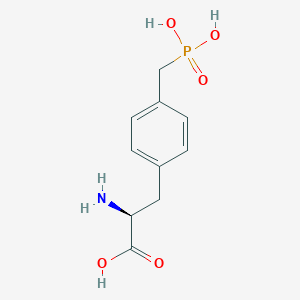

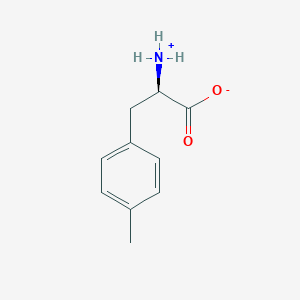

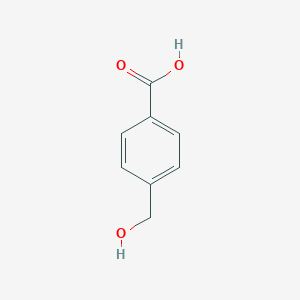

3-Methylphenylalanine is an organic compound belonging to the class of phenylalanine and derivatives. It is characterized by the presence of a methyl group attached to the phenyl ring of phenylalanine.

科学的研究の応用

3-メチルフェニルアラニンは、科学研究において幅広い用途があります。

化学: これは、さまざまな有機化合物の合成におけるビルディングブロックとして、および不斉合成におけるキラル補助剤として使用されます。

生物学: この化合物は、タンパク質合成と代謝経路における役割について研究されています。

医学: 薬物開発のための前駆体としての使用など、その潜在的な治療的用途を探求するための研究が進行中です。

作用機序

3-メチルフェニルアラニンの作用機序には、特定の分子標的および経路との相互作用が含まれます。これは、カテプシンBなどの酵素に作用し、さまざまな生化学的プロセスに影響を与えることが知られています。 この化合物の効果は、標的タンパク質の活性部位への結合を通じて媒介され、その活性と機能の変化につながります .

類似の化合物:

- フェニルアラニン

- 4-メチルフェニルアラニン

- 2-メチルフェニルアラニン

比較: 3-メチルフェニルアラニンは、フェニル環上のメチル基の位置のためにユニークであり、これは異なる化学的および生物学的特性を付与します。 フェニルアラニンと比較して、3-メチルフェニルアラニンは、酵素との反応性と相互作用が異なり、研究および産業における特定の用途に役立ちます .

Safety and Hazards

将来の方向性

The use of L-phenylalanine and its derivatives in drug delivery is a promising area of research . For instance, the L-type amino acid transporter 1 (LAT1) has been extensively investigated for delivering drugs across biological barriers . Several drugs and prodrugs designed as LAT1 substrates have been developed to improve targeted delivery into the brain and cancer cells .

生化学分析

Biochemical Properties

3-Methyl-L-phenylalanine participates in biochemical reactions similar to its parent compound, phenylalanine . It interacts with various enzymes, proteins, and other biomolecules. For instance, it can be a substrate for enzymes like phenylalanine hydroxylase, which converts phenylalanine into tyrosine . The nature of these interactions is largely dependent on the specific molecular structure of 3-Methyl-L-phenylalanine.

Cellular Effects

It is known that phenylalanine and its derivatives can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . It is plausible that 3-Methyl-L-phenylalanine may have similar effects.

Molecular Mechanism

It is likely to exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression, similar to other phenylalanine derivatives .

Metabolic Pathways

3-Methyl-L-phenylalanine is likely involved in metabolic pathways similar to those of phenylalanine. Phenylalanine is a precursor in the biosynthesis of other amino acids and bioactive compounds

Transport and Distribution

It is plausible that it may interact with transporters or binding proteins, similar to other amino acids .

Subcellular Localization

It is likely that it is directed to specific compartments or organelles based on targeting signals or post-translational modifications, similar to other amino acids .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methylphenylalanine can be achieved through several methods. One common approach involves the reductive methylamination of phenylpyruvate using engineered microorganisms such as Corynebacterium glutamicum. This method involves the use of specific enzymes and conditions to achieve high yields and enantiopurity .

Industrial Production Methods: Industrial production of 3-Methylphenylalanine often involves the use of fermentation processes with genetically engineered microorganisms. These processes are optimized to ensure high productivity and cost-effectiveness. The use of glucose or xylose as carbon sources has been reported to support the production of 3-Methylphenylalanine with significant yields .

化学反応の分析

反応の種類: 3-メチルフェニルアラニンは、酸化、還元、および置換反応を含むさまざまな化学反応を受けます。これらの反応は、化合物に存在する官能基の影響を受けます。

一般的な試薬と条件:

酸化: 過マンガン酸カリウムまたは過酸化水素などの一般的な酸化剤を使用して、3-メチルフェニルアラニンを酸化することができます。

還元: 水素化ホウ素ナトリウムまたは水素化リチウムアルミニウムなどの還元剤は、還元反応に使用されます。

置換: 置換反応は、多くの場合、特定の条件下でハロゲンまたはアルキル化剤などの試薬を使用します。

生成される主要な生成物: これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化はカルボン酸を生成する可能性がありますが、還元はアルコールまたはアミンを生成する可能性があります。

類似化合物との比較

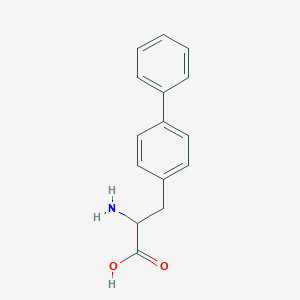

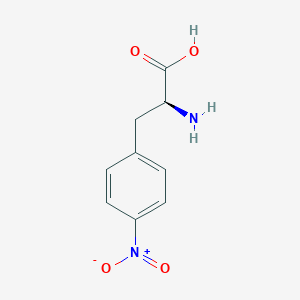

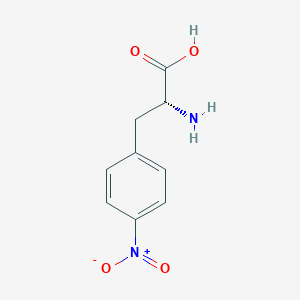

- Phenylalanine

- 4-Methylphenylalanine

- 2-Methylphenylalanine

Comparison: 3-Methylphenylalanine is unique due to the position of the methyl group on the phenyl ring, which imparts distinct chemical and biological properties. Compared to phenylalanine, 3-Methylphenylalanine exhibits different reactivity and interaction with enzymes, making it valuable for specific applications in research and industry .

特性

IUPAC Name |

(2S)-2-amino-3-(3-methylphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-7-3-2-4-8(5-7)6-9(11)10(12)13/h2-5,9H,6,11H2,1H3,(H,12,13)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZRBSTONIYRNRI-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC=C1)C[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30921552 | |

| Record name | 3-Methylphenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30921552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114926-37-3 | |

| Record name | 3-Methyl-L-phenylalanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114926373 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methylphenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30921552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-METHYL-L-PHENYLALANINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y3C5V2444R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。